3,4,5-triethoxy-N-({4-[(phenylacetyl)amino]phenyl}carbamothioyl)benzamide
Description
3,4,5-triethoxy-N-({4-[(phenylacetyl)amino]phenyl}carbamothioyl)benzamide is a complex organic compound with the molecular formula C27H30N2O5S. It is known for its unique structure, which includes multiple functional groups such as ethoxy, amide, and carbamothioyl groups.
Properties
IUPAC Name |
3,4,5-triethoxy-N-[[4-[(2-phenylacetyl)amino]phenyl]carbamothioyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31N3O5S/c1-4-34-23-17-20(18-24(35-5-2)26(23)36-6-3)27(33)31-28(37)30-22-14-12-21(13-15-22)29-25(32)16-19-10-8-7-9-11-19/h7-15,17-18H,4-6,16H2,1-3H3,(H,29,32)(H2,30,31,33,37) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJYBCAGPPTZJSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC(=S)NC2=CC=C(C=C2)NC(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-triethoxy-N-({4-[(phenylacetyl)amino]phenyl}carbamothioyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Benzamide Core: The initial step involves the reaction of 3,4,5-triethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with aniline to yield 3,4,5-triethoxy-N-phenylbenzamide.
Introduction of the Phenylacetyl Group: The next step involves the acylation of the amine group on the benzamide core with phenylacetyl chloride, forming 3,4,5-triethoxy-N-(phenylacetyl)phenylbenzamide.
Formation of the Carbamothioyl Group: Finally, the compound is treated with thiocarbamoyl chloride to introduce the carbamothioyl group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3,4,5-triethoxy-N-({4-[(phenylacetyl)amino]phenyl}carbamothioyl)benzamide can undergo various chemical reactions, including:
Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide and carbamothioyl groups can be reduced to form amines and thiols, respectively.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines and thiols.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
3,4,5-triethoxy-N-({4-[(phenylacetyl)amino]phenyl}carbamothioyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 3,4,5-triethoxy-N-({4-[(phenylacetyl)amino]phenyl}carbamothioyl)benzamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, modulating their activity. The ethoxy groups may enhance its lipophilicity, facilitating its passage through cell membranes. The phenylacetyl and carbamothioyl groups may interact with active sites of enzymes, inhibiting their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3,4,5-trimethoxy-N-({4-[(phenylacetyl)amino]phenyl}carbamothioyl)benzamide
- 3,4,5-triethoxy-N-({4-[(benzoyl)amino]phenyl}carbamothioyl)benzamide
- 3,4,5-triethoxy-N-({4-[(phenylacetyl)amino]phenyl}carbamoyl)benzamide
Uniqueness
3,4,5-triethoxy-N-({4-[(phenylacetyl)amino]phenyl}carbamothioyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of ethoxy groups enhances its solubility and reactivity, while the phenylacetyl and carbamothioyl groups provide specific binding interactions with molecular targets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
